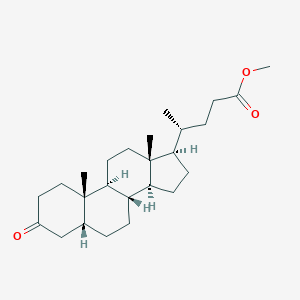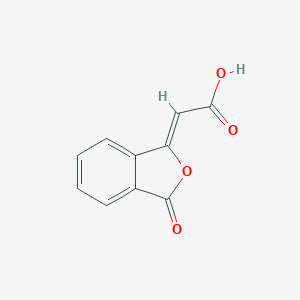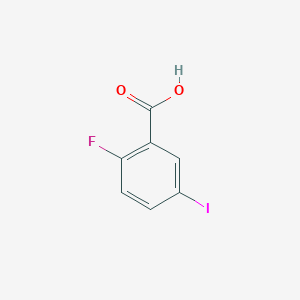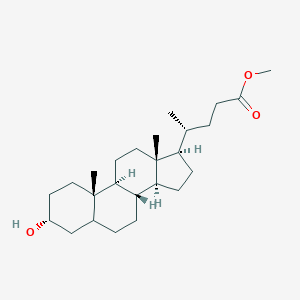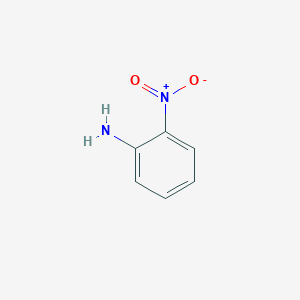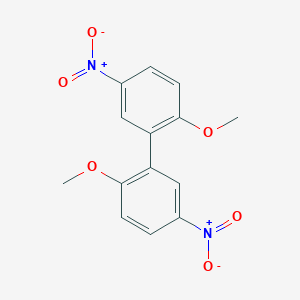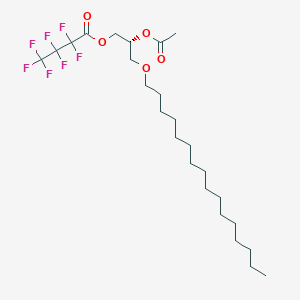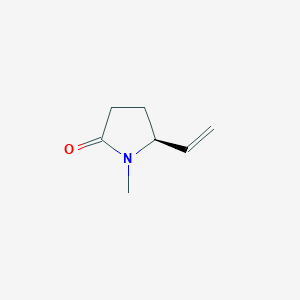![molecular formula C21H18Si B044930 4-[2-(トリメチルシリル)エチニル]ピレン CAS No. 600168-40-9](/img/structure/B44930.png)
4-[2-(トリメチルシリル)エチニル]ピレン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyrene and related compounds involves several key methodologies, including polymerization and cross-coupling reactions. Polymers with pendant pyrenyl groups, such as poly(1-(trimethylsilanylethynyl)pyrene), are synthesized using W and Ta catalysts, showing high thermal stability and unique optical properties due to molecular interactions between pyrene units (Rivera et al., 2002). Additionally, anionic polymerization techniques have been employed for the synthesis of well-defined polyacetylenes and poly(4-(3'-butynyl)styrene) using 4-(4'-trimethylsilyl-3'-butynyl)styrene as a monomer, yielding polymers with controlled molecular structures (Ishizone et al., 1996).
Molecular Structure Analysis
The molecular structure of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives significantly affects their physical and chemical properties. Studies on tetra substituted pyrene derivatives, including tetraethynylpyrene and its trimethylsilyl version, reveal the importance of symmetry, solvent sensitivity, and fluorescence properties, indicating a strong S0–S1 transition and high fluorescence quantum yield (Shyamala et al., 2006).
Chemical Reactions and Properties
Chemodosimeter sensors based on pyrene derivatives with trimethylsilylethynyl groups demonstrate high sensitivity and selectivity towards fluoride ions, showcasing the compound's potential in sensor applications. The interaction with fluoride ions leads to a noticeable change in absorption and fluorescent spectra, highlighting the chemical reactivity of these derivatives (Lu et al., 2011).
Physical Properties Analysis
The synthesis and study of pyrene derivatives substituted with trimethylsilyl and trimethylsilylethynyl groups have shown that these modifications can significantly influence the solid-state emission properties, making them suitable for optoelectronic applications. The introduction of these groups leads to materials with notable photoluminescence, demonstrating the impact of molecular structure on physical properties (Wang et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-[2-(Trimethylsilyl)ethynyl]pyrene derivatives, such as reactivity and stability, are closely related to their structure. Studies on the acid cleavage of trimethylsilyl derivatives of pyrene indicate specific reactivity patterns, contributing to our understanding of substituent effects in desilylation reactions and highlighting the compound's stability and reactivity under various conditions (Eaborn et al., 1972).
科学的研究の応用
ニトロ芳香族爆薬用の蛍光センサー
蛍光物質 1,3,6,8-テトラキス[(トリメチルシリル)エチニル]ピレン (Fと略記)は、ニトロ芳香族化合物の蛍光センサーとして広く研究されています。研究者は、溶液中と気相の両方におけるその挙動を調査してきました。特に、電気紡糸とドロップキャスティング技術を用いて、3種類の蛍光材料の試作品が作製されました。Fを純粋な固体またはポリスチレンマトリックス中のドーパントとして用いたこれらの材料は、ニトロ芳香族化合物に対して高い検出限界を示します。 アセトニトリル溶液中では、その範囲は10-8から10-9Mであり、気相では、それは10億分率(ppb)の範囲にまで広がります .
国土安全保障と爆発物検知
爆発物の痕跡探査のための化学センサーや材料の開発は、国土安全保障、地雷除去、生態監視の取り組みにおいて非常に重要です。Fは、その感度と選択性により、リアルタイムアプリケーションにおけるニトロ含有爆発物を検出するためのセンサー材料として使用できます。 蒸気濃度と暴露時間に対するその蛍光応答は、爆発物検知に役立ちます .
特定の条件における蛍光物質の適合
蛍光ポリマーを気相センシングに使用しても、感度が本質的に向上するとは限りませんが、蛍光物質をポリマーマトリックスにドーピングすると、光学的および電気化学的特性を微調整できます。 Fは特定の条件に適合させることができ、さまざまな用途に汎用性があります .
光安定性の向上
Fを材料に組み込むことで、蛍光物質の光安定性を高めることができます。 この特性は、長期使用と信頼性の高いセンシングアプリケーションにとって不可欠です .
NACセンシングのためのフィルムの作製
F、特に 1,3,6,8-テトラキス[(トリメチルシリル)エチニル]ピレン は、溶液中と気相の両方でニトロ芳香族化合物のセンサーとして提案されてきました。 ガラス表面へのドロップキャスティングによって作製されたフィルムは、これらの化合物の検出において有望な結果を示しました .
共役系材料と合成
センシングアプリケーション以外にも、ピレンベースの共役系材料は、研究の活発な分野であり続けています。 1,3,6,8-テトラキス(6-(オクチロキシ)ナフタレン-2-イル)ピレンなどの新規ピレンコア分子が合成され、特性評価されています。 これらの材料は、オプトエレクトロニクスや有機エレクトロニクスなど、さまざまな用途の可能性を提供しています .
作用機序
Target of Action
The primary target of 4-[2-(Trimethylsilyl)ethynyl]pyrene is nitroaromatic compounds . Nitroaromatic compounds are a class of compounds that contain at least one nitro group (-NO2) attached to an aromatic ring. They are often used in the production of explosives, making them a significant concern for homeland security .
Mode of Action
4-[2-(Trimethylsilyl)ethynyl]pyrene interacts with nitroaromatic compounds through fluorescence sensing . The compound, also known as a fluorophore, absorbs light at a specific wavelength and then re-emits light at a longer wavelength. When it comes into contact with nitroaromatic compounds, changes in the fluorescence can be detected, indicating the presence of these compounds .
Biochemical Pathways
It’s known that the compound is used in proteomics research , which involves the large-scale study of proteins, including their structures and functions.
Pharmacokinetics
As a biochemical used in research, it’s crucial to note that its bioavailability may vary depending on the specific experimental conditions .
Result of Action
The primary result of the action of 4-[2-(Trimethylsilyl)ethynyl]pyrene is the detection of nitroaromatic compounds. It has been shown to have high detection limits towards nitroaromatic compounds within the range of 10^−8 to 10^−9 M in acetonitrile solution and within the up to ppb range in the vapor phase .
Action Environment
The efficacy and stability of 4-[2-(Trimethylsilyl)ethynyl]pyrene can be influenced by various environmental factors. For instance, the compound has been used in different environments, such as in solutions and vapor phase, for the detection of nitroaromatic compounds . The specific conditions of these environments, such as temperature and pH, could potentially impact the compound’s action.
将来の方向性
“4-[2-(Trimethylsilyl)ethynyl]pyrene” and solid fluorescent materials based on it can be used as sensor materials exhibiting good sensitivity and selectivity for detecting nitro-containing explosives in the vapor phase for real-time application . This suggests potential future directions in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors .
特性
IUPAC Name |
trimethyl(2-pyren-4-ylethynyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Si/c1-22(2,3)13-12-17-14-18-8-4-6-15-10-11-16-7-5-9-19(17)21(16)20(15)18/h4-11,14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWKVZWAXXETQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

